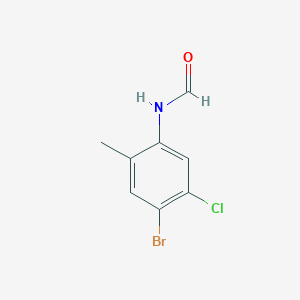![molecular formula C16H21ClN2O2 B2626237 N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361728-40-5](/img/structure/B2626237.png)
N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, commonly known as CEM, is a synthetic compound that belongs to the family of enkephalinase inhibitors. It has been extensively studied for its potential applications in the field of neuroscience and pain management.
Wirkmechanismus
CEM works by inhibiting the breakdown of enkephalins, which are endogenous opioids that play a role in pain management and mood regulation. By inhibiting the breakdown of enkephalins, CEM increases their concentration in the brain, leading to increased analgesia and improved mood.
Biochemical and Physiological Effects
CEM has been shown to have analgesic effects in animal models of pain. Additionally, it has been shown to increase the concentration of enkephalins in the brain, leading to improved mood. CEM has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CEM in lab experiments is its specificity for enkephalinase inhibition. Additionally, CEM has been shown to have a low toxicity profile in animal studies. However, one limitation is the difficulty in synthesizing pure CEM, which can lead to variability in experimental results.
Zukünftige Richtungen
There are several future directions for research on CEM. One area of interest is its potential use in treating addiction and depression. Additionally, further studies are needed to determine the optimal dosage and administration of CEM for pain management. Finally, research is needed to identify any potential side effects or long-term effects of CEM use.
Conclusion
In conclusion, CEM is a synthetic compound that has been extensively studied for its potential applications in pain management and neuroscience research. It works by inhibiting the breakdown of enkephalins, leading to increased analgesia and improved mood. While there are advantages to using CEM in lab experiments, there are also limitations due to the difficulty in synthesizing pure CEM. Future research is needed to determine the optimal dosage and administration of CEM and to identify any potential side effects or long-term effects of its use.
Synthesemethoden
The synthesis of CEM involves the reaction of N-ethylprop-2-enamide with 1-(2-chlorophenyl)ethylamine and methylamine. The resulting product is then purified using chromatography techniques. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
CEM has been studied extensively for its potential applications in pain management and neuroscience research. It has been shown to have analgesic effects in animal models of pain. Additionally, CEM has been studied for its potential use in treating addiction and depression.
Eigenschaften
IUPAC Name |
N-[2-[1-(2-chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-5-15(20)19(6-2)11-16(21)18(4)12(3)13-9-7-8-10-14(13)17/h5,7-10,12H,1,6,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHCZKLNDOYHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N(C)C(C)C1=CC=CC=C1Cl)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[1-(2-chlorophenyl)ethyl](methyl)carbamoyl}methyl)-N-ethylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


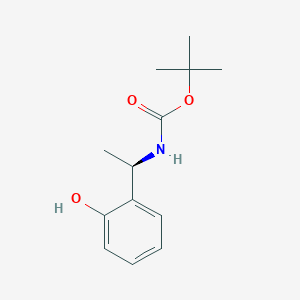
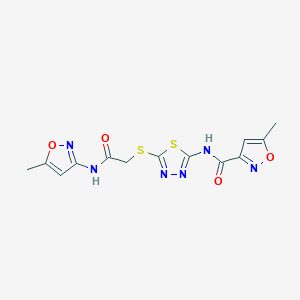
![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)
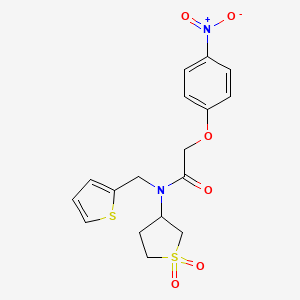


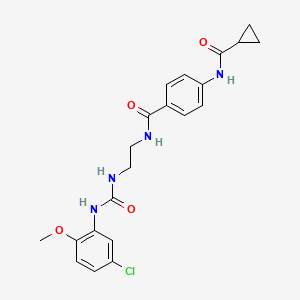
![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)

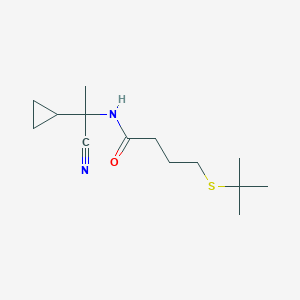
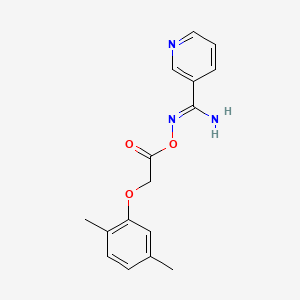
![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)
